JH-X-119-01 is a selective inhibitor of interleukin-1 receptor-associated kinase 1, known for its potent biochemical activity against this target. Developed as a derivative from the dual IRAK1/JNK inhibitor THZ-2-118, JH-X-119-01 was engineered to enhance selectivity for IRAK1 while minimizing off-target effects, particularly on IRAK4. The compound has shown significant potential in various preclinical studies, demonstrating efficacy in models of inflammatory diseases and cancers.
The compound was developed through a collaborative effort in medicinal chemistry, with foundational work published in several peer-reviewed articles detailing its synthesis, characterization, and biological evaluation. Key studies include those by Hatcher et al. and others that focus on IRAK1's role in inflammatory signaling pathways and the therapeutic implications of its inhibition .
JH-X-119-01 is classified as a small molecule inhibitor specifically targeting kinases involved in inflammatory responses. Its primary therapeutic interest lies within oncology and immunology, particularly concerning diseases characterized by aberrant IRAK1 signaling.
The synthesis of JH-X-119-01 involves several key steps that integrate structural features from its parent compounds. The compound is synthesized through a multi-step process that includes:
The final product demonstrates an apparent inhibitory concentration (IC50) of approximately 9 nM for IRAK1, with no significant inhibition of IRAK4 observed at concentrations up to 10 μM. This selectivity is achieved through careful structural modifications aimed at enhancing binding affinity while reducing off-target interactions .
JH-X-119-01 features a unique molecular structure that allows for selective binding to IRAK1. The compound contains an acrylamide moiety that facilitates covalent attachment to cysteine residues within the kinase domain.
The molecular formula of JH-X-119-01 is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. Structural analysis reveals that it predominantly binds to cysteine residue C302 in IRAK1, with minimal interaction at C307 .
JH-X-119-01 primarily reacts with cysteine residues in the active site of IRAK1, forming a stable covalent bond. This reaction is critical for its mechanism of action as it leads to irreversible inhibition of the kinase.
The covalent modification was confirmed through liquid chromatography-mass spectrometry analysis, which demonstrated that JH-X-119-01 predominantly labels C302 (approximately 95%) compared to C307 (about 5%). This selective labeling underscores the compound's design focus on enhancing selectivity while maintaining potency .
JH-X-119-01 inhibits IRAK1 by forming a covalent bond with specific cysteine residues, thereby preventing its activation and subsequent downstream signaling involved in inflammatory responses.
In preclinical studies, JH-X-119-01 has been shown to reduce cytokine production in response to lipopolysaccharide stimulation in macrophages, indicating its potential effectiveness in controlling excessive inflammatory responses .
JH-X-119-01 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications to the warhead significantly impact potency, highlighting the importance of covalent interactions for biological activity .
JH-X-119-01 has several promising applications:
CAS No.: 1397-77-9
CAS No.: 108354-13-8
CAS No.: 60202-70-2
CAS No.:
CAS No.: 34336-09-9
CAS No.: 1560-78-7